molecular formula C13H11N3O2 B10848529 Ethyl cyano(2-quinoxalinyl)acetate

Ethyl cyano(2-quinoxalinyl)acetate

Cat. No.: B10848529
M. Wt: 241.24 g/mol
InChI Key: KKQBQZXMEPUMLX-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(quinoxalin-2(1H)-ylidene)acetate is a heterocyclic compound that features a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(quinoxalin-2(1H)-ylidene)acetate can be synthesized through a multi-step process. One common method involves the reaction of quinoxaline-2-carbaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(quinoxalin-2(1H)-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 2-cyano-2-(quinoxalin-2(1H)-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(quinoxalin-2(1H)-ylidene)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-2-(quinoxalin-2(1H)-ylidene)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

ethyl 2-cyano-2-quinoxalin-2-ylacetate

InChI

InChI=1S/C13H11N3O2/c1-2-18-13(17)9(7-14)12-8-15-10-5-3-4-6-11(10)16-12/h3-6,8-9H,2H2,1H3

InChI Key

KKQBQZXMEPUMLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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